2-(4-メチルベンジル)イソインドリン-1,3-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

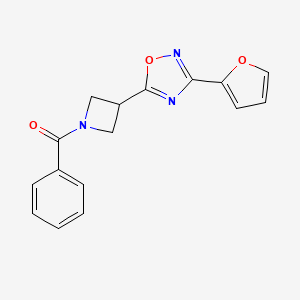

2-(4-Methylbenzyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-diones. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, indicating the interest in this class of compounds for their unique chemical properties and potential applications.

Synthesis Analysis

The synthesis of related compounds, such as 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, has been achieved through an activated Pictet-Spengler reaction. This reaction involves the formation of imines followed by cyclization with acyl chloride and AlCl3, and subsequent oxidation with silver(II) oxide in nitric acid. The reaction conditions can be adjusted to modify the protecting groups on the nitrogen atom, demonstrating the versatility of the synthetic approach for this class of compounds .

Molecular Structure Analysis

The molecular structure of a closely related compound, 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, has been elucidated using 1D and 2D NMR spectroscopy. The 2D-COSY spectrum revealed correlations between neighboring protons, while the 2D-HSQC spectrum showed correlations between protons and adjacent carbons, confirming the structure of the synthesized compound . This analytical approach is crucial for verifying the identity of complex organic molecules.

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions involving 2-(4-Methylbenzyl)isoindoline-1,3-dione, the synthesis and characterization of similar compounds suggest that they may undergo various chemical transformations. These could include reactions at the nitrogen atom, modifications of the substituents on the isoindoline ring, or redox reactions involving the quinone moiety .

Physical and Chemical Properties Analysis

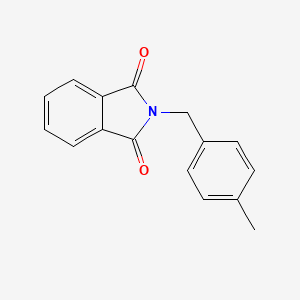

The physical properties of a structurally similar compound, 2-(4-ethoxyphenyl)isoindoline-1,3-dione, have been studied using X-ray single-crystal diffraction. The compound was found to crystallize in the orthorhombic space group with a non-planar molecular structure. The dihedral angle between the isoindoline and phenyl rings was measured, and intermolecular hydrogen bonding was observed in the crystal structure . These findings provide insights into the solid-state properties and potential intermolecular interactions of isoindoline-1,3-diones.

科学的研究の応用

抗精神病薬

イソインドリンおよびイソインドリン-1,3-ジオンは、抗精神病薬としての可能性について調査されています。 特に、それらはドーパミン受容体D3を調節し、精神障害の管理における役割を示唆しています .

アルツハイマー病の治療

イソインドリン-1,3-ジオンによるβ-アミロイドタンパク質凝集の阻害は、アルツハイマー病の治療におけるその潜在的な能力を示しています。 タンパク質の誤った折り畳みと凝集を防ぐことで、病気の管理に貢献する可能性があります .

医薬品合成

研究者は、イソインドリン-1,3-ジオンを医薬品合成における有用性について探求してきました。 その独特の構造は、新規な薬物候補の設計または既存の薬物候補の最適化のための機会を提供します .

除草剤

この化合物の化学的特性は、除草剤開発の候補となっています。 植物の成長と雑草の防除に対するその影響を調査することは、環境に優しい除草剤につながる可能性があります .

着色料と染料

イソインドリン誘導体は、潜在的な着色料と染料として研究されてきました。 それらの発色団特性は、繊維、インク、その他のカラー関連産業での用途にとって興味深い候補となっています .

ポリマー添加剤

材料科学の分野では、イソインドリン-1,3-ジオンをポリマー添加剤として使用できる可能性があります。 ポリマーへの組み込みは、安定性、機械的強度、またはUV耐性などの特性を向上させる可能性があります .

さらに、それはアセチルコリンエステラーゼ(AChE)に対する良好な競合阻害を示し、他のAChE阻害剤と比較して急性毒性が低いです 。さらなる詳細が必要な場合や、他に質問がある場合は、遠慮なくお尋ねください!😊

作用機序

Target of Action

Isoindoline-1,3-dione derivatives have been reported to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .

Mode of Action

It’s suggested that isoindoline-1,3-dione derivatives interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .

Biochemical Pathways

Isoindoline-1,3-dione derivatives are known to have diverse chemical reactivity and promising applications .

Pharmacokinetics

It’s reported that this compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

It’s suggested that isoindoline-1,3-dione derivatives can induce cell death in a dose and time-dependent manner .

Action Environment

It’s important to note that the compound should be stored in a dry room temperature environment .

生化学分析

Biochemical Properties

Isoindoline-1,3-dione derivatives have been found to interact with various enzymes and proteins . For instance, they have shown to exert a good competitive inhibition on Acetylcholinesterase (AChE)

Cellular Effects

It has been found that isoindoline-1,3-dione derivatives can induce apoptosis and necrosis in certain cell types . They may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Methylbenzyl)isoindoline-1,3-dione is not completely understood. It is known that isoindoline-1,3-dione derivatives can interact with the human dopamine receptor D2 . They may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that isoindoline-1,3-dione derivatives can have long-term effects on cellular function . Information on the product’s stability, degradation, and long-term effects observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 2-(4-Methylbenzyl)isoindoline-1,3-dione vary with different dosages in animal models. For instance, one isoindoline-1,3-dione derivative exhibited anticonvulsant activity at a dose of 15.1 ± 1.53 mg/kg in a maximal electroshock (MES) model . None of the tested compounds rendered acceptable protection in a subcutaneous pentylenetetrazole (PTZ) model .

Metabolic Pathways

It is known that isoindoline-1,3-dione derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that isoindoline-1,3-dione derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that isoindoline-1,3-dione derivatives can be directed to specific compartments or organelles .

特性

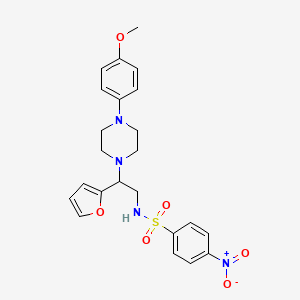

IUPAC Name |

2-[(4-methylphenyl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYUBBFNBRAXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2508819.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2508823.png)

![[2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid](/img/structure/B2508824.png)

![cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2508825.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2508826.png)

![Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508832.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2508834.png)

![2-Chloro-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2508840.png)